molecular formula C17H20N2S B5702052 N-(3,5-dimethylphenyl)-N'-(2-phenylethyl)thiourea

N-(3,5-dimethylphenyl)-N'-(2-phenylethyl)thiourea

Cat. No.: B5702052
M. Wt: 284.4 g/mol
InChI Key: JHAPRSJTGNACTN-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N'-(2-phenylethyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a thiourea derivative that is synthesized through a multi-step process involving the reaction of 3,5-dimethylaniline with benzyl chloride and thiourea.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to act through the modulation of various physiological processes, including the regulation of gene expression, hormone secretion, and neurotransmitter activity. This compound has been shown to increase the expression of genes involved in growth and metabolism, leading to increased growth rate and feed utilization efficiency. In fish, this compound has been shown to increase the secretion of appetite-stimulating hormones, leading to increased feeding behavior and growth rate.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, hormone secretion, and neurotransmitter activity. This compound has been shown to increase the expression of genes involved in growth and metabolism, leading to increased growth rate and feed utilization efficiency. In fish, this compound has been shown to increase the secretion of appetite-stimulating hormones, leading to increased feeding behavior and growth rate. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments, including its high purity, stability, and solubility in water. This compound is also relatively easy to synthesize and has a low toxicity profile. However, this compound has some limitations, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for N-(3,5-dimethylphenyl)-N'-(2-phenylethyl)thiourea research, including the development of new synthesis methods to increase the yield and purity of this compound, the exploration of its potential therapeutic applications in human medicine, and the investigation of its potential environmental impact in agriculture and aquaculture. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound. Overall, this compound has significant potential for various applications, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 3,5-dimethylaniline with benzyl chloride and thiourea. The process involves several steps, including the formation of an intermediate product through the reaction of 3,5-dimethylaniline with benzyl chloride in the presence of a base catalyst. The intermediate product is then reacted with thiourea to form this compound. The synthesis method has been optimized to increase the yield and purity of this compound, making it a viable option for large-scale production.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase the growth rate and feed utilization efficiency of livestock, leading to improved meat quality and reduced environmental impact. In aquaculture, this compound has been shown to increase the appetite and growth rate of fish, leading to improved production efficiency and profitability. In medicine, this compound has been shown to have potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-13-10-14(2)12-16(11-13)19-17(20)18-9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPRSJTGNACTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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